1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol
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Overview
Description
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is a chemical compound that belongs to the class of bromo silyl ethers. It is commonly used in organic synthesis due to its ability to introduce propanol functionality into various molecules. The compound has a molecular formula of C9H21BrOSi and a molecular weight of 253.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol can be synthesized through the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used under mild conditions to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted propanol derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are aldehydes or ketones.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol involves its ability to act as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to participate in nucleophilic substitution reactions. The tert-butyldimethylsilyl group provides steric protection to the hydroxyl group, preventing unwanted side reactions and enhancing the selectivity of the desired transformation .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propane: Similar structure but lacks the hydroxyl group.
3-((tert-Butyldimethylsilyl)oxy)propanal: Contains an aldehyde group instead of a hydroxyl group.
3-((tert-Butyldimethylsilyl)oxy)propylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to its combination of a bromine atom and a protected hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H21BrO2Si |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-bromo-3-[tert-butyl(dimethyl)silyl]oxypropan-2-ol |
InChI |
InChI=1S/C9H21BrO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,11H,6-7H2,1-5H3 |
InChI Key |
DOCVQPWZNUTYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CBr)O |
Origin of Product |
United States |
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